molecular formula C15H16ClNO B1329089 3-Chloro-4-(4-isopropylphenoxy)aniline CAS No. 84859-93-8

3-Chloro-4-(4-isopropylphenoxy)aniline

Cat. No.: B1329089
CAS No.: 84859-93-8
M. Wt: 261.74 g/mol
InChI Key: HMPSHJMPNORPRO-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-isopropylphenoxy)aniline is an aromatic amine with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-isopropylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 4-isopropylphenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-isopropylphenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Chloro-4-(4-isopropylphenoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including antimalarial activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(4-chlorophenoxy)aniline
  • 3-Chloro-4-(trifluoromethylthio)aniline
  • 3-(4-Chloro-3-ethylphenoxy)aniline

Uniqueness

3-Chloro-4-(4-isopropylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

3-Chloro-4-(4-isopropylphenoxy)aniline, also known by its CAS number 84859-93-8, is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is C15H16ClNO, with a molecular weight of approximately 261.75 g/mol. Its structure features a chloro group and an isopropylphenoxy moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC15H16ClNO
Molecular Weight261.75 g/mol
CAS Number84859-93-8
IUPAC NameThis compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.
  • Anticancer Activity : Investigations have indicated that it could inhibit the growth of cancer cells in vitro.

Antimicrobial Activity

A study published in Nature explored the antimicrobial efficacy of various phenoxyaniline derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 25 µg/mL .

Anticancer Activity

In another study focusing on cancer cell lines, the compound was evaluated for its cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that it inhibited cell proliferation with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Table 2: Summary of Biological Activity Studies

Study TypeTarget Organism/Cell LineObserved EffectIC50/MIC Value
AntimicrobialVarious BacteriaSignificant inhibition10-25 µg/mL
AnticancerMCF-7 (Breast Cancer)Cell proliferation inhibition~15 µM
AnticancerA549 (Lung Cancer)Cell proliferation inhibition~20 µM

Properties

IUPAC Name

3-chloro-4-(4-propan-2-ylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(17)9-14(15)16/h3-10H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPSHJMPNORPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649865
Record name 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84859-93-8
Record name 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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